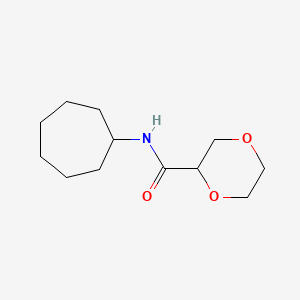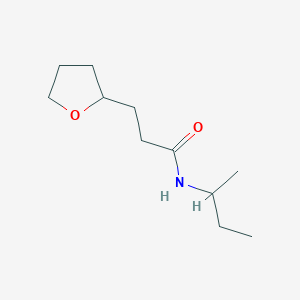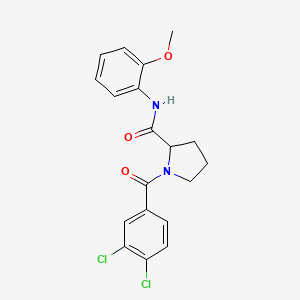
N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide, also known as CP 94,253, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to study the physiological and biochemical effects of CB1 receptor activation.
Mechanism of Action
N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide 94,253 acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the physiological and biochemical effects of CB1 receptor activation.
Biochemical and Physiological Effects
N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide 94,253 has been shown to have a number of biochemical and physiological effects, including a decrease in food intake and body weight in animal models. It has also been shown to decrease the rewarding effects of drugs of abuse such as cocaine and opioids.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide 94,253 in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system. However, one limitation is that it is not a completely irreversible antagonist, meaning that it may not completely block CB1 receptor activation in all situations.
Future Directions
There are a number of potential future directions for research involving N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide 94,253. One area of interest is its potential use as a treatment for drug addiction, given its ability to decrease the rewarding effects of drugs of abuse. Additionally, further research could explore the potential of N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide 94,253 as a tool for studying the endocannabinoid system and its role in various physiological processes.
Synthesis Methods
The synthesis of N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide 94,253 involves several steps, including the reaction of cyclopentylmethylamine with ethyl 2-bromoacetate to form ethyl 2-cyclopentylmethyl-2-oxoacetate. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-cyclopentylmethyl-2-oxoacetate ethyl carbamate. Finally, the carbamate is cyclized with sodium hydride to form N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide 94,253.
Scientific Research Applications
N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide 94,253 has been used extensively in scientific research to study the physiological and biochemical effects of CB1 receptor activation. It has been shown to be a potent and selective antagonist of the CB1 receptor, blocking the effects of cannabinoids such as THC.
properties
IUPAC Name |
N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-11(10-8-14-5-6-15-10)12-7-9-3-1-2-4-9/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFKILQECYVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylmethyl)-1,4-dioxane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














